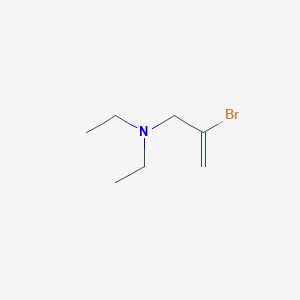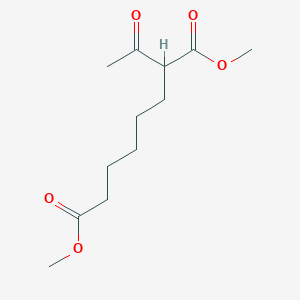
Dimethyl 2-acetyloctanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-acetyloctanedioate is an organic compound with the molecular formula C12H20O6 It is an ester derivative of octanedioic acid, featuring two methoxycarbonyl groups and an acetyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-acetyloctanedioate can be synthesized through the esterification of 2-acetyloctanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid with methanol under anhydrous conditions to drive the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to shift the equilibrium towards ester formation. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-acetyloctanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed to yield 2-acetyloctanedioic acid and methanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2-acetyloctanedioic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Dimethyl 2-acetyloctanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound can be utilized in the development of new drugs and active pharmaceutical ingredients.
Material Science: It serves as a building block for the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of dimethyl 2-acetyloctanedioate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-acetylhexanedioate
- Dimethyl 2-acetylbutanedioate
- Dimethyl 2-acetylpentanedioate
Uniqueness
Dimethyl 2-acetyloctanedioate is unique due to its longer carbon chain, which can influence its reactivity and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
20637-00-7 |
|---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
dimethyl 2-acetyloctanedioate |
InChI |
InChI=1S/C12H20O5/c1-9(13)10(12(15)17-3)7-5-4-6-8-11(14)16-2/h10H,4-8H2,1-3H3 |
InChI Key |
WRUGXYLRQNOCGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCCCCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


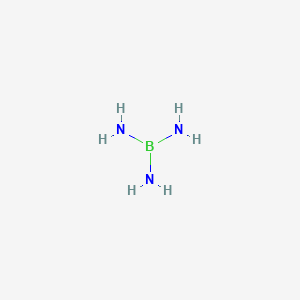

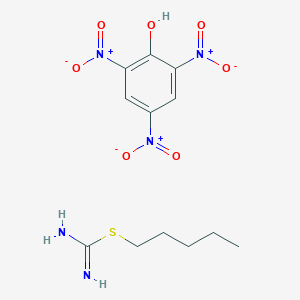
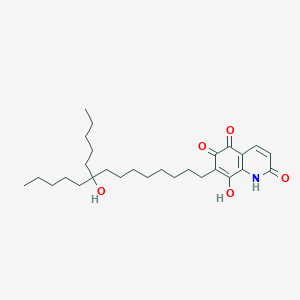
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
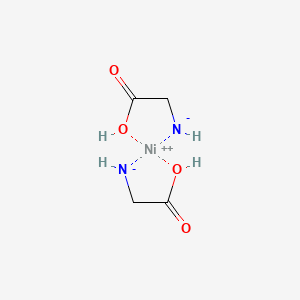
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)



